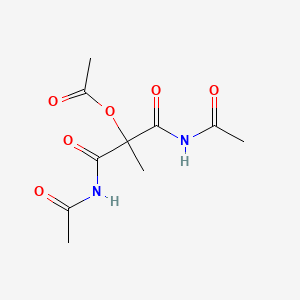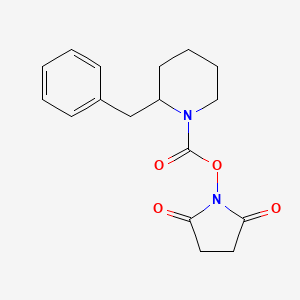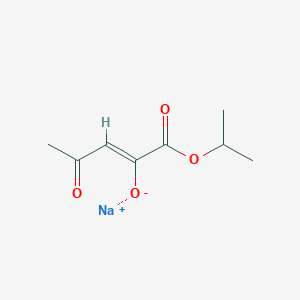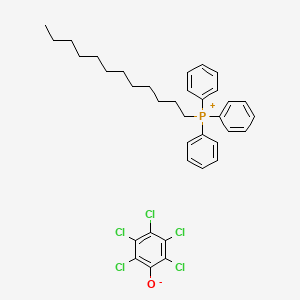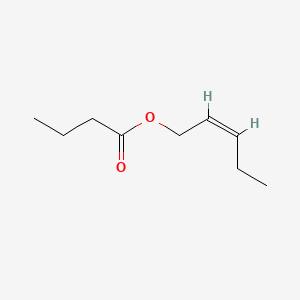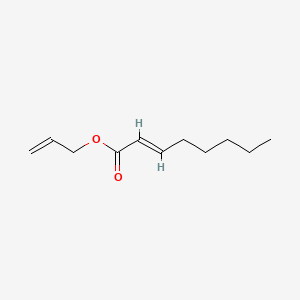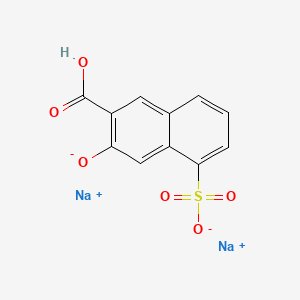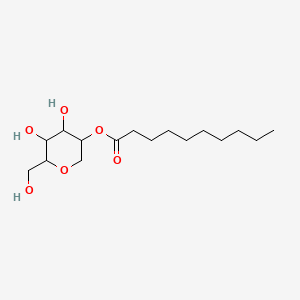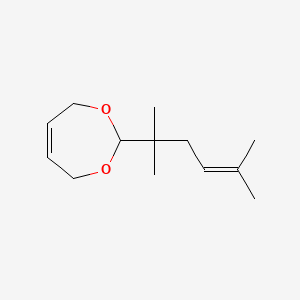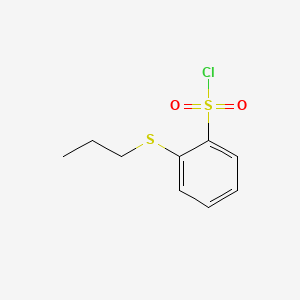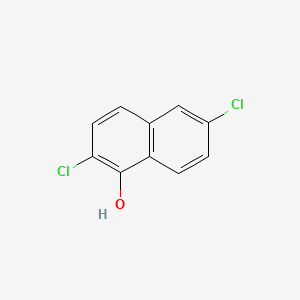
Nonaethylene glycol monotridecyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonaethylene glycol monotridecyl ether is a nonionic surfactant and polyethylene glycol detergent. It is commonly used in various scientific and industrial applications due to its ability to form stable emulsions and its effectiveness in protein separation and purification .
Métodos De Preparación
The synthesis of nonaethylene glycol monotridecyl ether typically involves the polymerization of ethylene oxide with tridecyl alcohol under alkaline conditions. This process results in the formation of a polyethylene glycol chain with nine ethylene oxide units attached to a tridecyl group . Industrial production methods often involve the use of catalysts to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Nonaethylene glycol monotridecyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether groups into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ether group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Nonaethylene glycol monotridecyl ether is widely used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as a nonionic surfactant in various chemical reactions and processes.
Biology: Employed in protein separation and purification techniques.
Medicine: Utilized in the formulation of pharmaceutical products to enhance drug solubility and stability.
Industry: Applied in the production of cosmetics, detergents, and other personal care products
Mecanismo De Acción
The mechanism of action of nonaethylene glycol monotridecyl ether involves its ability to interact with biological membranes and proteins. It increases the permeability of membranes and solubilizes lipid components, which facilitates the separation and purification of proteins . The compound’s amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic molecules and enhance their solubility .
Comparación Con Compuestos Similares
Nonaethylene glycol monotridecyl ether is similar to other polyethylene glycol ethers, such as:
Nonaethylene glycol monododecyl ether: Another nonionic surfactant with a shorter alkyl chain.
Decaethylene glycol monododecyl ether: Contains ten ethylene oxide units and a dodecyl group.
Polyoxyethylene (9) lauryl ether: Similar structure but with a lauryl group instead of a tridecyl group
Propiedades
Número CAS |
7300-80-3 |
|---|---|
Fórmula molecular |
C31H64O10 |
Peso molecular |
596.8 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C31H64O10/c1-2-3-4-5-6-7-8-9-10-11-12-14-33-16-18-35-20-22-37-24-26-39-28-30-41-31-29-40-27-25-38-23-21-36-19-17-34-15-13-32/h32H,2-31H2,1H3 |
Clave InChI |
JEGXGVPVHUDCKD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



